molecular formula C26H23ClN2O5 B584659 Tolvaptan gamma-Oxobutanoic Acid CAS No. 1346599-56-1

Tolvaptan gamma-Oxobutanoic Acid

Cat. No.: B584659
CAS No.: 1346599-56-1
M. Wt: 478.929
InChI Key: PRTSBHBGYFDAAS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Biological Activity

Tolvaptan is a selective vasopressin V2 receptor antagonist primarily used in the treatment of autosomal dominant polycystic kidney disease (ADPKD) and hyponatremia. The compound also has a metabolite known as gamma-oxobutanoic acid, which exhibits significant biological activity. This article reviews the biological activities, mechanisms of action, and relevant research findings associated with tolvaptan and its metabolite.

Tolvaptan functions by inhibiting the vasopressin V2 receptor, which leads to increased aquaresis (water excretion) and decreased renal cyst growth in patients with ADPKD. The gamma-oxobutanoic acid metabolite has been shown to inhibit organic anion transporters, specifically OATP1B1 and OATP1B3, which are involved in drug metabolism and transport processes in the liver and kidneys .

Biological Activity

The biological activity of tolvaptan gamma-oxobutanoic acid can be summarized through various studies focusing on its effects on oxidative stress, renal function, and cellular proliferation.

1. Oxidative Stress and Inflammation

A study evaluated the effects of tolvaptan on oxidative stress markers in ADPKD patients. The findings indicated that treatment with tolvaptan resulted in:

  • Decreased levels of p22phox : A subunit of NADPH oxidase involved in generating superoxide anions, which are indicative of oxidative stress. In untreated ADPKD patients, p22phox levels were significantly higher compared to those treated with tolvaptan (0.96 ± 0.28 vs. 0.68 ± 0.09 densitometric units) .
  • Increased HO-1 levels : Heme oxygenase-1 (HO-1) is a protective enzyme against oxidative stress. In tolvaptan-treated patients, HO-1 levels were significantly elevated compared to untreated patients (5.33 ± 3.34 vs. 2.08 ± 0.79 ng/mL) .

2. Renal Function

In animal models, tolvaptan has demonstrated significant effects on renal function:

  • Reduction in kidney volume : In DBA/2:FG-pcy mice treated with tolvaptan, there was a significant decrease in kidney volume compared to controls, indicating its effectiveness in slowing cyst growth .
  • Urinary parameters : Increased urine volume and decreased urinary albumin excretion were observed in treated groups, suggesting improved renal function parameters .

Case Studies

Several clinical trials have highlighted the efficacy and safety profile of tolvaptan in patients with ADPKD:

  • TEMPO 3:4 Trial : This randomized controlled trial involved 1445 subjects and showed that those treated with tolvaptan experienced a slower decline in renal function compared to placebo groups . Notably, aminotransferase elevations occurred more frequently among those taking tolvaptan but were not associated with severe liver injury.
StudyPopulationTreatmentKey Findings
TEMPO 3:4ADPKD patientsTolvaptan vs PlaceboSlower decline in eGFR; mild liver enzyme elevations
TEMPO 4:4ADPKD patientsTolvaptanSustained reduction in kidney volume growth

Safety Profile

While tolvaptan is generally well-tolerated, some adverse effects have been noted:

  • Liver Injury : A small percentage of patients experienced transient aminotransferase elevations without long-term consequences .
  • Renal Function Decline : Some studies indicated a potential for acute declines in GFR during treatment initiation .

Properties

IUPAC Name

4-[5-chloro-2-[[2-methyl-4-[(2-methylbenzoyl)amino]benzoyl]amino]phenyl]-4-oxobutanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H23ClN2O5/c1-15-5-3-4-6-19(15)25(33)28-18-8-9-20(16(2)13-18)26(34)29-22-10-7-17(27)14-21(22)23(30)11-12-24(31)32/h3-10,13-14H,11-12H2,1-2H3,(H,28,33)(H,29,34)(H,31,32)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PRTSBHBGYFDAAS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1C(=O)NC2=CC(=C(C=C2)C(=O)NC3=C(C=C(C=C3)Cl)C(=O)CCC(=O)O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H23ClN2O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

478.9 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1346599-56-1
Record name DM-4103
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1346599561
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name DM-4103
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/B09E6IIT63
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Tolvaptan gamma-Oxobutanoic Acid
Reactant of Route 2
Reactant of Route 2
Tolvaptan gamma-Oxobutanoic Acid
Reactant of Route 3
Reactant of Route 3
Tolvaptan gamma-Oxobutanoic Acid
Reactant of Route 4
Reactant of Route 4
Tolvaptan gamma-Oxobutanoic Acid
Reactant of Route 5
Tolvaptan gamma-Oxobutanoic Acid
Reactant of Route 6
Tolvaptan gamma-Oxobutanoic Acid

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.